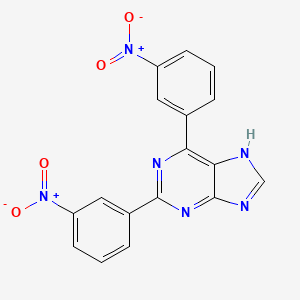
2,6-bis(3-nitrophenyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(3-nitrophenyl)-7H-purine is a heterocyclic compound that features a purine core substituted with two 3-nitrophenyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-nitrophenyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as adenine or guanine.
Nitration: The introduction of nitro groups onto the phenyl rings is achieved through nitration reactions. This involves treating the phenyl rings with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Coupling Reaction: The nitrated phenyl rings are then coupled to the purine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(3-nitrophenyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,6-bis(3-nitrophenyl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting purine-related pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used to study the interactions of purine derivatives with biological targets, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2,6-bis(3-nitrophenyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro groups and purine core play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(4-nitrophenyl)-7H-purine: Similar structure with nitro groups at the 4-position of the phenyl rings.
2,6-bis(3-aminophenyl)-7H-purine: Similar structure with amino groups instead of nitro groups.
2,6-bis(3-methoxyphenyl)-7H-purine: Similar structure with methoxy groups instead of nitro groups.
Uniqueness
2,6-bis(3-nitrophenyl)-7H-purine is unique due to the presence of nitro groups at the 3-position of the phenyl rings, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
918537-09-4 |
|---|---|
Fórmula molecular |
C17H10N6O4 |
Peso molecular |
362.30 g/mol |
Nombre IUPAC |
2,6-bis(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C17H10N6O4/c24-22(25)12-5-1-3-10(7-12)14-15-17(19-9-18-15)21-16(20-14)11-4-2-6-13(8-11)23(26)27/h1-9H,(H,18,19,20,21) |
Clave InChI |
CLKWKCDWQVZVMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)C4=CC(=CC=C4)[N+](=O)[O-])N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
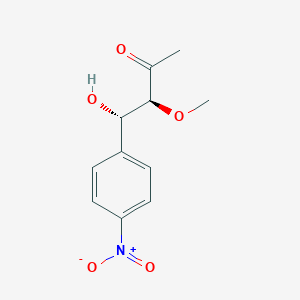
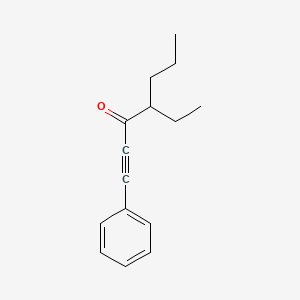
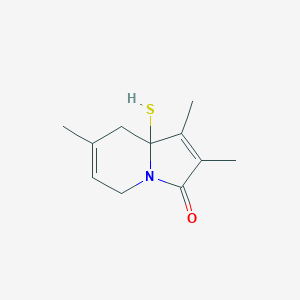
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
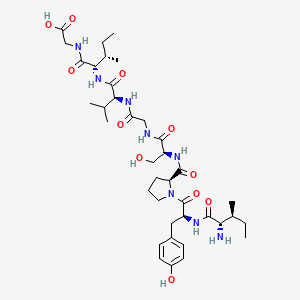
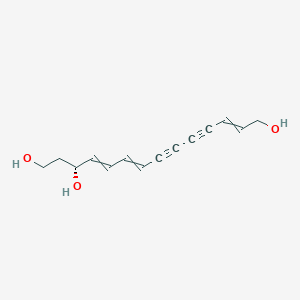


![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
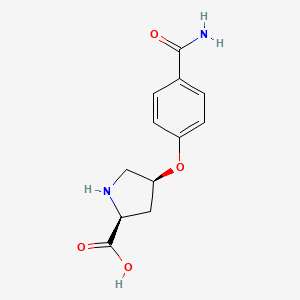
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)


